2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide

Description

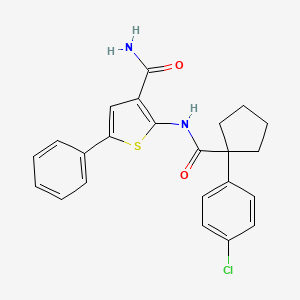

This compound is a synthetic organic molecule featuring a thiophene core substituted with phenyl and chlorophenyl cyclopentanecarboxamide groups. The molecule’s design combines hydrophobic (phenyl, chlorophenyl) and hydrogen-bonding (carboxamide) moieties, which may enhance target binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O2S/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(28)26-21-18(20(25)27)14-19(29-21)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2,(H2,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQUNSMLQXFLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopentanecarboxylic Acid Derivative: The synthesis begins with the preparation of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid. This can be achieved through the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation.

Amidation Reaction: The carboxylic acid derivative is then converted to the corresponding amide by reacting with an amine, such as 5-phenylthiophene-3-amine, under appropriate conditions.

Cyclization and Functional Group Modification: The final step involves cyclization and any necessary functional group modifications to obtain the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide has a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

Biological Research: It is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional comparisons with analogous compounds.

Key Findings:

- Structural Flexibility : The thiophene core in the target compound allows for greater conformational flexibility compared to the rigid thiazolidine or β-lactam scaffolds in Similar Compounds A and B. This may improve binding to dynamic enzyme active sites .

- However, this substitution may increase off-target interactions due to halogen bonding .

- Pharmacokinetic Trade-offs : While Similar Compound B (β-lactam derivative) benefits from established antibacterial activity, its susceptibility to enzymatic degradation contrasts with the target compound’s carboxamide stability, which may prolong half-life .

Research Limitations and Gaps

- Data Availability: Publicly accessible studies on the target compound are sparse.

- Comparative Pharmacodynamics : Direct comparisons of IC₅₀ values or binding affinities against shared targets (e.g., kinases) are absent, limiting mechanistic insights.

Biological Activity

The compound 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a chlorophenyl group and a cyclopentanecarboxamide moiety, which are believed to contribute significantly to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies regarding its antiproliferative effects against different cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 (Lung) | 5.2 | Induction of apoptosis via mitochondrial pathway |

| Study B | MCF-7 (Breast) | 3.8 | Inhibition of cell cycle progression at G2/M phase |

| Study C | HeLa (Cervical) | 4.5 | Activation of caspase-3 and -9 pathways |

These studies indicate that the compound exhibits potent activity against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Caspase Activation : Activation of caspases (particularly caspase-3 and caspase-9) is a hallmark of the apoptotic process triggered by this compound.

Case Study 1: Antiproliferative Effects on A549 Cells

In a controlled laboratory setting, A549 lung cancer cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 5.2 µM . Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming the compound's role in inducing apoptosis.

Case Study 2: Mechanistic Insights from MCF-7 Cells

A separate study focused on MCF-7 breast cancer cells, where treatment with the compound resulted in an IC50 value of 3.8 µM . Further analysis indicated that the compound inhibited cell cycle progression at the G2/M checkpoint, leading to significant reductions in cell proliferation rates.

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)-5-phenylthiophene-3-carboxamide?

- Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclopentanecarboxamide Formation: Reacting 1-(4-chlorophenyl)cyclopentanecarboxylic acid with a coupling agent (e.g., EDCI or DCC) and an activating agent (e.g., HOBt) to generate the active intermediate.

- Thiophene Core Assembly: Building the thiophene ring via cyclization of precursor ketones or via Suzuki-Miyaura coupling for phenyl substitution .

- Final Coupling: Amide bond formation between the cyclopentanecarboxamide and thiophene-carboxamide moieties under anhydrous conditions (e.g., DMF, triethylamine catalyst) .

- Optimization: Reaction yields are improved by controlling temperature (60–80°C) and using inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for validating the compound’s purity and structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm functional group connectivity and stereochemistry.

- Mass Spectrometry (HRMS): High-resolution MS for molecular weight verification (e.g., ESI-TOF).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

- Infrared Spectroscopy (IR): Confirmation of amide (1650–1700 cm⁻¹) and sulfonyl (1150–1350 cm⁻¹) groups .

Q. How can computational methods predict the compound’s physicochemical properties?

- Methodological Answer:

- Lipophilicity (logP): Calculated using software like MarvinSketch or ACD/Labs. Experimental validation via HPLC-derived capacity factors (log k) .

- Solubility: Predicted via COSMO-RS or molecular dynamics simulations. Experimental validation in DMSO/PBS mixtures .

- Tautomeric Stability: Density Functional Theory (DFT) to assess energy minima for dominant tautomers .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, receptor subtypes, agonist/antagonist protocols). For example, discrepancies in cannabinoid receptor binding may arise from using rat vs. human receptors .

- Dose-Response Curves: Re-evaluate EC₅₀/IC₅₀ values across studies using standardized protocols (e.g., CHO-K1 cells for GPCR assays).

- Meta-Analysis: Apply multivariate statistical models to harmonize data from divergent methodologies (e.g., Haddad et al.’s hybrid computational-wet lab approach) .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in neurological targets?

- Methodological Answer:

- Receptor Binding Assays: Radioligand displacement studies (e.g., [³H]CP-55,940 for cannabinoid receptors) with Scatchard analysis to determine Kᵢ values .

- Functional Assays: Electrophysiological recordings (e.g., mouse vas deferens twitch inhibition) to confirm cannabinoid-like activity .

- Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK pathways) .

Q. How to address challenges in optimizing the compound’s pharmacokinetic profile?

- Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS).

- Plasma Protein Binding (PPB): Equilibrium dialysis to assess unbound fraction.

- Blood-Brain Barrier (BBB) Penetration: In situ perfusion models or PAMPA-BBB assays .

Contradiction Analysis Framework

Q. Why do similar thiophene-carboxamide derivatives exhibit divergent biological activities?

- Methodological Answer:

- Structural-Activity Relationship (SAR): Systematically modify substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and test activity.

- Conformational Analysis: X-ray crystallography or NMR to compare bioactive conformations .

- Receptor Subtype Selectivity: Profile activity across receptor isoforms (e.g., CB1 vs. CB2) .

Key Recommendations

- Prioritize Reproducibility: Standardize solvents (e.g., DMF vs. THF), catalysts, and biological assay conditions.

- Leverage Hybrid Models: Combine computational predictions (e.g., QSAR) with wet-lab validation to resolve data conflicts .

- Explore Polypharmacology: Screen against off-target receptors (e.g., serotonin, dopamine) to identify secondary mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.